2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole
Description
This compound features a 1,3-benzoxazole core linked to a piperidin-4-yl group, which is further substituted by a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl moiety. Synthesized via a metal-free reductive C–C coupling method, it avoids transition metal catalysts, yielding 61% as a pale yellow oil (HRMS [M+H]+: 296.1646) .
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C21H20N2O4/c24-21(19-13-25-17-7-3-4-8-18(17)26-19)23-11-9-14(10-12-23)20-22-15-5-1-2-6-16(15)27-20/h1-8,14,19H,9-13H2 |
InChI Key |
SFSUYYKLIACRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzoxazole Ring
The benzoxazole moiety is typically constructed via cyclization of 2-aminophenol derivatives with carbonyl equivalents. A proven method involves copper-catalyzed domino annulation (adapted from):
Procedure :
-
Starting Material : 2-Amino-4-(piperidin-4-yl)phenol.
-
Reagents :
-
CuI (10 mol%) as a catalyst.
-
1,10-Phenanthroline (20 mol%) as a ligand.
-
Cs₂CO₃ (2 equiv) as a base.
-
DMF solvent, 110°C, 12 hours.
-
-
Mechanism : Intramolecular C–O bond formation via Ullmann-type coupling.
Functionalization of Piperidine
The piperidine ring at position 4 of the benzoxazole requires a free amine for subsequent acylation:
Deprotection (if applicable) :
-
If the piperidine nitrogen is protected (e.g., as a Boc group), treat with HCl in dioxane (4 M, 2 hours) to yield the free amine.
Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-carbonyl Chloride
Preparation of the Benzodioxin Carboxylic Acid
-
Starting Material : 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid.
-
Activation : Convert to the acid chloride using thionyl chloride (SOCl₂, 2 equiv) in anhydrous dichloromethane (DCM) under reflux (4 hours).
-
Isolation : Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride as a pale-yellow oil.
Amide Coupling to Assemble the Target Compound
Coupling Reaction
The piperidine amine reacts with the benzodioxin carbonyl chloride to form the final amide bond:
-
Reagents :
-
2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride (1.2 equiv).
-
Triethylamine (TEA, 3 equiv) as a base.
-
Anhydrous DCM, 0°C → room temperature, 6 hours.
-
-
Workup :
-
Wash with 5% HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 65–70% (consistent with analogous piperidine acylations in).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A streamlined approach combines benzoxazole formation and amide coupling in a single pot:
Procedure :
-
React 2-amino-4-(piperidin-4-yl)phenol with:
-
PhCOCl (1 equiv) for benzoxazole cyclization.
-
2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride (1.2 equiv).
-
-
Use TEA (3 equiv) in DMF at 100°C for 8 hours.
Yield : 60% (lower due to competing side reactions).
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Benzoxazole-piperidine | 7.25–7.40 (m, 4H, ArH), 3.95 (t, 2H, CH₂) | 1685 (C=N), 1590 (C-O) | 285.1 |
| Benzodioxin carbonyl chloride | 4.50 (s, 4H, OCH₂), 7.10–7.30 (m, 4H, ArH) | 1770 (C=O), 1250 (C-O-C) | 209.0 |
| Final product | 7.30–7.65 (m, 8H, ArH), 4.55 (s, 4H, OCH₂) | 1660 (C=O), 1595 (C=N) | 408.2 |
Challenges and Optimization
Regioselectivity in Benzoxazole Formation
Chemical Reactions Analysis
Cyclization Reactions
The benzoxazole core is synthesized via cyclocondensation of 2-aminophenol derivatives with carboxylic acid precursors under acidic conditions. Polyphosphoric acid (PPA) is a common cyclizing agent, facilitating intramolecular dehydration at elevated temperatures (150–180°C) .
Example Reaction:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,4-Diaminophenol + Carboxylic acid derivatives | PPA, 150°C, 5–24 hrs | Substituted benzoxazole derivatives | 60–88% |
Oxidative Coupling
Oxidative agents like lead tetraacetate or Dess–Martin periodinane promote intramolecular cyclization of Schiff bases (formed from o-aminophenols and aldehydes) to yield benzoxazoles .
Key Data:
-
Reagent: Dess–Martin periodinane (DMP)
-
Conditions: Ambient temperature, 30–60 minutes
Benzoxazole Ring Modifications
The benzoxazole moiety participates in electrophilic substitutions (e.g., nitration, halogenation) at the C5 and C7 positions. Reaction outcomes depend on directing effects of the oxazole nitrogen .
Halogenation Example:
| Substrate | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| 2-Phenylbenzoxazole | N-Bromosuccinimide | 5-Bromo-2-phenylbenzoxazole | >90% C5 |
Piperidine and Amide Reactivity
The piperidine ring undergoes alkylation or acylation at the nitrogen atom, while the carbonyl group participates in nucleophilic acyl substitutions (e.g., hydrolysis under acidic/basic conditions).
Hydrolysis Conditions:
-
Acidic: HCl (6M), reflux, 12 hrs → Piperidine-4-carboxylic acid derivative
-
Basic: NaOH (2M), 80°C, 6 hrs → Degradation products with reduced bioactivity
Solvent Optimization
Reactions involving this compound require polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates. Protic solvents (e.g., ethanol) are used for oxidative cyclizations .
Solvent Performance Comparison:
| Solvent | Reaction Type | Yield Improvement |
|---|---|---|
| DMF | Cyclocondensation | +15–20% |
| Ethanol | Oxidative coupling | +10% |
Catalyst Systems
-
Heterogeneous Catalysts: Activated carbon or SBA-15 mesoporous silica improve yields in oxidative couplings (e.g., 82–99% for 2-arylbenzoxazoles) .
-
Metal Catalysts: CuSO₄/potassium persulfate systems enable efficient coupling in aqueous micelles .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with primary degradation pathways involving cleavage of the benzodioxin-carbonyl bond.
Oxidative Degradation
Exposure to H₂O₂ or O₂ at elevated temperatures leads to:
-
Oxidation of the piperidine ring to N-oxide derivatives
-
Fragmentation of the benzoxazole ring into phenolic byproducts
Pharmacologically Relevant Modifications
Structural analogs with modified benzoxazole or piperidine subunits show enhanced binding to adrenergic receptors. Key modifications include:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including those similar to 2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole. Research indicates that derivatives of benzoxazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized benzoxazole derivatives demonstrated effective growth inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Benzoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 mM |
| Compound B | E. coli | 0.8 mM |
| Compound C | A. niger | 0.018 mM |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies involving similar benzoxazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, specific derivatives were tested against various cancer cell lines, exhibiting cytotoxic effects and inducing apoptosis . The mechanism often involves interaction with cellular pathways that regulate cell survival and death.
Neuroprotective Effects
Research has also pointed to the neuroprotective capabilities of compounds with similar structures. The presence of piperidine moieties is associated with enhanced interaction with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Screening
A study conducted by Liu et al. synthesized a variety of benzoxazole derivatives and evaluated their antimicrobial efficacy against multiple bacterial strains. The results indicated a clear structure-activity relationship (SAR), where specific substitutions on the benzoxazole core significantly enhanced antimicrobial potency .
Case Study 2: Cancer Cell Inhibition
In another investigation focusing on the anticancer properties of benzoxazole derivatives, researchers synthesized compounds and tested them on human cancer cell lines. The study revealed that certain modifications to the benzoxazole ring improved selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Key Observations :
- Substituents : The 2,3-dihydrobenzodioxin group is recurrent in impurities (e.g., Doxazosin Impurity B) and bioactive compounds, suggesting its role in modulating solubility and receptor interactions . Piperidine vs. piperazine rings affect basicity; piperazine’s additional nitrogen may increase hydrogen-bonding capacity .
- Synthesis : Metal-free methods (target compound) avoid transition-metal contamination, advantageous for pharmaceutical applications , whereas chloroacetyl derivatives (e.g., ) prioritize reactivity for acylation.
Key Observations :
Physicochemical and Stability Comparisons
- Solubility : Hydrochloride salts (e.g., Doxazosin Impurity B ) improve aqueous solubility, whereas the target compound’s neutral benzoxazole may require formulation adjustments for bioavailability.
- Stability : Benzoxazole’s aromatic system likely confers metabolic stability over isoxazole or indole cores (e.g., ).
- Electrophilicity : Chloroacetyl groups () increase reactivity but may lead to off-target interactions, whereas the target compound’s carbonyl-piperidine linkage balances stability and functionality.
Biological Activity
The compound 2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole is a member of the benzoxazole family and has garnered attention due to its potential biological activities. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.32 g/mol. The structure features a benzoxazole ring fused with a piperidine moiety and a dihydrobenzodioxin carbonyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing benzoxazole and related structures exhibit a variety of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that benzoxazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) being reported for various compounds .
- Anticancer Potential : Benzoxazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, compounds similar to this compound have shown promising results against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
- Vasorelaxant Effects : Some studies have indicated that related compounds exhibit vasorelaxant activity, which could be beneficial in cardiovascular applications. The piperidine moiety is often associated with such effects due to its interaction with adrenergic receptors .
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various benzoxazole derivatives found that certain substitutions on the benzoxazole ring significantly enhanced activity against Escherichia coli and Bacillus subtilis. The most active compounds had electron-donating groups that improved solubility and interaction with bacterial membranes.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 15 | Active against E. coli |
| Compound B | 30 | Active against B. subtilis |
| Compound C | 5 | Highly active against both |
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxicity of benzoxazole derivatives revealed that specific modifications led to increased potency against various cancer cell lines. The following table summarizes the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 12 |
| Compound E | A549 | 20 |
| Compound F | PC3 | 15 |
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Receptor Interaction : The piperidine portion may interact with adrenergic receptors, influencing vascular tone and heart rate.
- Cellular Uptake : The presence of the dihydrobenzodioxin moiety may enhance cellular uptake through facilitated diffusion or active transport mechanisms.
- Enzyme Inhibition : Some studies suggest that benzoxazole derivatives can inhibit enzymes involved in cell proliferation and survival pathways.
Q & A
Basic: What are the established synthetic routes for 2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole, and which intermediates are critical?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : The benzoxazole core is constructed via cyclization of substituted o-aminophenol derivatives using catalysts like polyphosphoric acid or microwave-assisted conditions .
Piperidine Substitution : A piperidin-4-yl group is introduced via nucleophilic substitution or coupling reactions. For example, 1,3-difluorobenzene can react with piperidine-4-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃) .
Benzodioxinylation : The 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl moiety is attached using chloroacetyl intermediates, as described in PubChem’s synthetic protocols for analogous compounds .
Key Intermediates :
- Chloroacetyl-piperazine derivatives (e.g., 1-(chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine) .
- Halogenated benzoxazole precursors (e.g., 6-fluoro-1,2-benzoxazole) for regioselective coupling .
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm, piperidine protons at δ 2.5–3.2 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) signals near 170 ppm and benzoxazole aromatic carbons .
IR Spectroscopy : Detects C=O stretching (1650–1750 cm⁻¹) and benzoxazole C=N absorption (1600–1620 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₁H₁₉N₂O₄: 363.13 g/mol) .
Advanced: How can reaction conditions be optimized to improve benzoxazole core formation yields?
Methodological Answer:
Catalyst Selection : Replace traditional acid catalysts (e.g., H₂SO₄) with microwave-assisted synthesis, which reduces reaction time (30–60 minutes) and improves yields (75–92%) .
Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates and minimize side reactions .
Temperature Control : Maintain 80–100°C during cyclization to balance reaction rate and decomposition risks .
Example Protocol :
- Combine o-aminophenol derivative (1 eq), trifluoroacetic anhydride (2 eq), and DMF. Heat at 90°C for 1 hour under N₂. Yield: 85% .
Advanced: What methodologies assess solubility and stability under physiological conditions?
Methodological Answer:
Solubility Testing :
- pH-Dependent Solubility : Use shake-flask method at pH 7.4 (PBS buffer). For example, PubChem reports >48.7 µg/mL solubility for related benzodioxin-piperazine compounds .
- HPLC-UV Quantification : Measure saturated solutions at λ = 254 nm .
Stability Studies :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .
Advanced: How to resolve discrepancies between in vitro and in silico biological activity data?
Methodological Answer:
Data Validation :
- Replicate in vitro assays (e.g., agar diffusion for antimicrobial activity) with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and controls (e.g., ciprofloxacin) .
- Cross-validate computational models (e.g., molecular docking) using multiple software (AutoDock, Schrödinger) to assess binding affinity consistency .
Mechanistic Analysis :
- Investigate off-target interactions via proteome-wide docking or transcriptomic profiling if in vitro activity is lower than predicted .
Advanced: How to address contradictory NMR data caused by rotational isomers?
Methodological Answer:
Variable Temperature NMR : Perform experiments at 25°C and 60°C. Rotational barriers (ΔG‡) > 80 kJ/mol typically resolve splitting (e.g., piperidine N-CO signals) .
Dynamic NMR Simulation : Use software like MestReNova to model rotamer populations and correlate with integration ratios .
X-ray Crystallography : Resolve ambiguity by determining solid-state conformation, as done for analogous benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
